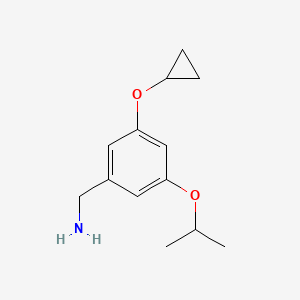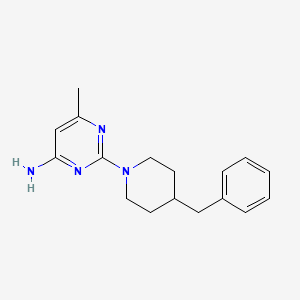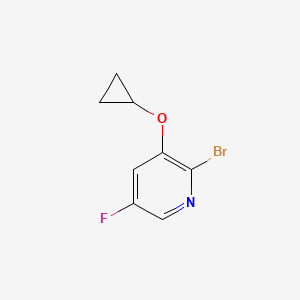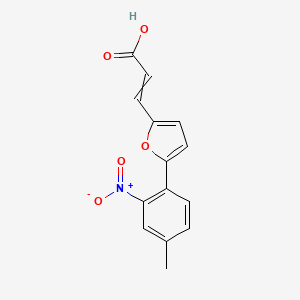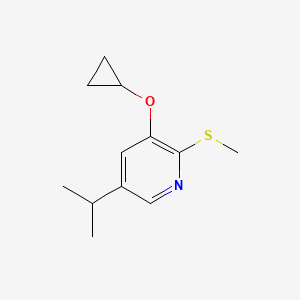
4-Cyclopropoxy-6-iodopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-6-iodopyridin-2-amine is a chemical compound with the molecular formula C8H9IN2O and a molecular weight of 276.07 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an iodine atom attached to a pyridine ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
One common method involves the reaction of 4-cyclopropoxy-2-aminopyridine with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
4-Cyclopropoxy-6-iodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
4-Cyclopropoxy-6-iodopyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-iodopyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
4-Cyclopropoxy-6-iodopyridin-2-amine can be compared with other pyridine derivatives, such as:
3-Iodopyridin-2-amine: Similar in structure but lacks the cyclopropoxy group, which may affect its reactivity and biological activity.
4-Cyclopropoxy-2-aminopyridine: Lacks the iodine atom, which may limit its use in certain coupling reactions.
Thiazolo[4,5-b]pyridines: These compounds have a fused thiazole ring, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its combination of the cyclopropoxy group and the iodine atom, which provides a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C8H9IN2O |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-iodopyridin-2-amine |
InChI |
InChI=1S/C8H9IN2O/c9-7-3-6(4-8(10)11-7)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
SQCQVNGCUAPNCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14810607.png)
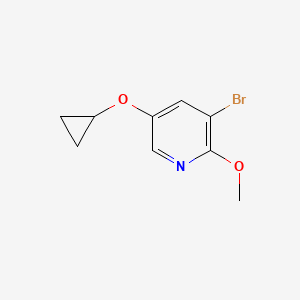
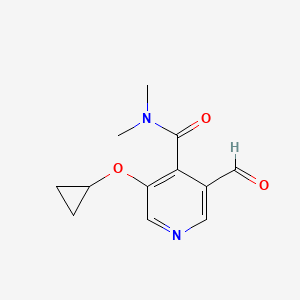
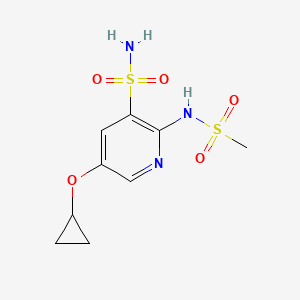
![3-[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B14810629.png)
![5-Benzyl-2-[(biphenyl-4-ylcarbonyl)amino]-4-methylthiophene-3-carboxamide](/img/structure/B14810636.png)
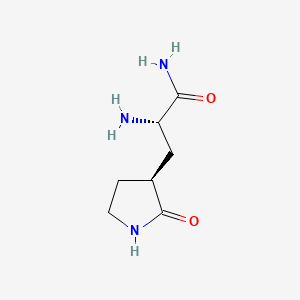
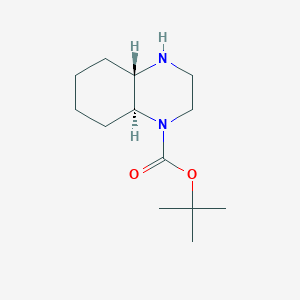
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B14810656.png)
